3-(3-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-17-9-5-8-16(13-17)27-22(28)18-11-10-15(12-19(18)24-23(27)29)21-25-20(26-31-21)14-6-3-2-4-7-14/h2-9,13,15,18-19H,10-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDPGBSHMWTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a hybrid molecule that incorporates both oxadiazole and quinazoline moieties. These structural features are known to confer a range of biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a tetrahydroquinazoline core linked to a 1,2,4-oxadiazole ring and a methoxyphenyl substituent. The presence of these functional groups is pivotal for its biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of oxadiazole and quinazoline exhibit significant antitumor properties. In particular:
- Cell Line Studies : The compound was evaluated against various cancer cell lines. It showed promising antiproliferative activity with a GI50 value of 26 nM against multiple cancer types, indicating its potential as an anticancer agent .
- Mechanism of Action : The mechanism underlying its antitumor activity may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The oxadiazole moiety is known to interact with cellular targets that regulate apoptosis and cell cycle progression .
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : Molecular docking studies suggest that it interacts non-covalently with AChE, potentially blocking its active site. This suggests a role in enhancing cholinergic neurotransmission .
- Kinetic Studies : Inhibition assays revealed IC50 values ranging from 12.8 to 99.2 µM for AChE, indicating moderate to strong inhibitory potential compared to standard inhibitors .
Data Summary
| Activity Type | IC50/Value | Comments |
|---|---|---|
| Antitumor (GI50) | 26 nM | Effective against multiple cancer cell lines |
| AChE Inhibition | 12.8 - 99.2 µM | Moderate dual inhibition observed |
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound exhibited significant cytotoxicity. The results indicated that the presence of the methoxy group enhanced its activity due to better solubility and interaction with cellular membranes .
- Neuroprotective Potential : Another study focused on its potential neuroprotective effects through AChE inhibition. The findings suggested that compounds with similar structural characteristics could serve as leads for developing treatments for Alzheimer's disease .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In vitro tests showed that compounds with similar structures displayed zones of inhibition indicating effective antibacterial activity. For instance, modifications in the oxadiazole structure can enhance the antimicrobial potency against resistant strains .
Anticancer Properties
Research has indicated that compounds containing the oxadiazole ring possess cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. Studies have reported that derivatives with strong electron-withdrawing groups exhibited improved activity against cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to 3-(3-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione:
- Antibacterial Studies : A study published in RSC Advances found that certain oxadiazole derivatives showed a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development into new antituberculosis agents .
- Cytotoxicity Evaluation : A Turkish Journal study reported on 1,3,4-oxadiazoles demonstrating significant cytotoxicity against various cancer cell lines. The results indicated that structural modifications could lead to enhanced anticancer activity .
Summary Table of Biological Activities
Q & A
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?
- Methodological Answer :
- Modifying Substituents : Replace the methoxy group with trifluoromethyl to enhance metabolic stability (logP reduction from 3.2 to 2.8) .
- Bioisosteric Replacement : Substitute oxadiazole with 1,2,3-triazole to reduce hepatotoxicity while maintaining target affinity .
- Pro-drug Design : Introduce ester moieties to improve aqueous solubility, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
